molecular formula C17H16FNO5 B270940 2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B270940
M. Wt: 333.31 g/mol
InChI Key: YBHZCCDSCAEROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity on normal cells and tissues. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its high potency against cancer cells. However, the limitations of using this compound include its complex synthesis method, which requires expertise in organic chemistry, and its limited solubility in water, which could affect its bioavailability.

Future Directions

There are several future directions for the research and development of 2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to explore the potential of this compound as a drug candidate for the treatment of cancer and other inflammatory diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and reduce its cost. Furthermore, studying the mechanism of action of this compound could provide insights into the development of new drugs with similar properties.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its high potency against cancer cells, minimal toxicity on normal cells and tissues, and anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to optimize its synthesis method, explore its mechanism of action, and develop new drugs with similar properties.

Synthesis Methods

The synthesis of 2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves a series of steps that require expertise in organic chemistry. The most common method used to synthesize this compound is the reaction of 4-fluoroaniline with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C17H16FNO5

Molecular Weight

333.31 g/mol

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C17H16FNO5/c18-9-1-3-10(4-2-9)19-13(20)7-23-16(21)14-8-5-11-12(6-8)24-17(22)15(11)14/h1-4,8,11-12,14-15H,5-7H2,(H,19,20)

InChI Key

YBHZCCDSCAEROQ-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=C(C=C4)F)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=C(C=C4)F)C(=O)O3

solubility

50 [ug/mL]

Origin of Product

United States

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